molecular formula C19H13F9N2O6 B2358752 [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 400078-48-0

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate

Cat. No.: B2358752
CAS No.: 400078-48-0
M. Wt: 536.307
InChI Key: DNCLTGKSGYDDSY-UHFFFAOYSA-N
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Description

[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino N-[4-(trifluoromethoxy)phenyl]carbamate is a synthetic organic compound characterized by its trifluoroethoxy and trifluoromethoxy substituents. These groups contribute to its significant electron-withdrawing properties, impacting its reactivity and stability in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction involving the introduction of trifluoroethoxy groups followed by the addition of the benzoylamino and phenylcarbamate moieties. Typical synthetic routes involve:

  • Step 1: : Introduction of the trifluoroethoxy groups to the benzoyl framework using reagents like trifluoroethanol and a base, such as potassium carbonate, under reflux conditions.

  • Step 2: : Formation of the benzoylamino intermediate through an amide coupling reaction with suitable coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

  • Step 3: : Addition of the trifluoromethoxyphenyl group using a nucleophilic aromatic substitution reaction, typically under anhydrous conditions and inert atmosphere.

Industrial Production Methods

Industrially, the production involves scalable techniques, including continuous flow reactions and microwave-assisted synthesis, to enhance efficiency and yield. Advanced purification methods like high-performance liquid chromatography (HPLC) are employed to ensure the compound's purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, especially at the aromatic rings, using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction can be performed using reagents like lithium aluminum hydride, targeting the carbonyl groups.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are feasible, influenced by the electron-withdrawing trifluoroethoxy and trifluoromethoxy groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous media.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halogenating agents like chlorine or bromine in the presence of a catalyst for electrophilic substitution.

Major Products

  • Oxidation: : Oxidized aromatic derivatives.

  • Reduction: : Reduced amine derivatives.

  • Substitution: : Halogenated benzoylamino derivatives.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of complex fluorinated compounds.

  • Studied for its potential to introduce trifluoromethyl groups into organic molecules.

Biology

  • Investigated for its biological activity, including enzyme inhibition and interaction with protein targets.

Medicine

  • Explored for potential therapeutic uses, given its unique chemical properties and interactions at the molecular level.

Industry

  • Utilized in the development of advanced materials, including fluorinated polymers and coatings.

Mechanism of Action

The compound exerts its effects through specific molecular interactions involving its trifluoroethoxy and trifluoromethoxy groups. These interactions often include hydrogen bonding, π-π stacking, and van der Waals forces with various biological and chemical targets. The electron-withdrawing nature of these groups also affects the compound's reactivity and stability.

Comparison with Similar Compounds

Compared to other fluorinated benzoylamino and phenylcarbamate derivatives, [2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino N-[4-(trifluoromethoxy)phenyl]carbamate is unique due to the specific positioning and combination of its trifluoroethoxy and trifluoromethoxy groups, enhancing its stability and reactivity.

Similar Compounds

  • [2,5-difluoro]benzoyl N-phenylcarbamate: : Less stable due to fewer electron-withdrawing groups.

  • [2,5-bis(trifluoromethyl)benzoyl]amino N-phenylcarbamate: : Different reactivity due to trifluoromethyl groups instead of trifluoroethoxy.

This compound stands out due to its unique combination of substituents, making it valuable for various applications in science and industry.

Properties

IUPAC Name

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F9N2O6/c20-17(21,22)8-33-12-5-6-14(34-9-18(23,24)25)13(7-12)15(31)30-36-16(32)29-10-1-3-11(4-2-10)35-19(26,27)28/h1-7H,8-9H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCLTGKSGYDDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F9N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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